Bienvenue dans la boutique en ligne BenchChem!

3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Lipophilicity Drug-likeness Permeability prediction

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a disubstituted pyrazole-4-carbonitrile with a molecular formula of C₇H₉N₃ and a molecular weight of 135.17 g/mol. Structurally, it bears an ethyl group at the pyrazole 3-position, a methyl group at the 1-position, and a nitrile substituent at the 4-position.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1541967-39-8
Cat. No. B1381971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile
CAS1541967-39-8
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCCC1=NN(C=C1C#N)C
InChIInChI=1S/C7H9N3/c1-3-7-6(4-8)5-10(2)9-7/h5H,3H2,1-2H3
InChIKeyXMUZOPRQQMHJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8) – Core Physicochemical and Structural Profile for Procurement Specification


3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile is a disubstituted pyrazole-4-carbonitrile with a molecular formula of C₇H₉N₃ and a molecular weight of 135.17 g/mol [1]. Structurally, it bears an ethyl group at the pyrazole 3-position, a methyl group at the 1-position, and a nitrile substituent at the 4-position [1]. Its computed XLogP3-AA of 0.8, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 41.6 Ų position it as a compact, moderately lipophilic heterocyclic scaffold [1]. The compound is commercially supplied at ≥95% purity by multiple vendors and is catalogued as a versatile small-molecule building block for medicinal chemistry and agrochemical research .

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8) – Why Generic Pyrazole-4-Carbonitrile Substitution Introduces Risk


Pyrazole-4-carbonitriles with different alkyl substitution patterns exhibit meaningful differences in computed lipophilicity, hydrogen-bonding capacity, molecular weight, and conformational flexibility that directly affect solubility, permeability, and subsequent synthetic derivatization outcomes [1]. The parent 1H-pyrazole-4-carbonitrile (CAS 31108-57-3, XLogP3 0.2, TPSA 52.5 Ų, 1 HBD) and the mono-substituted 1-methyl-1H-pyrazole-4-carbonitrile (CAS 66121-71-9, XLogP3-AA 0, TPSA 41.6 Ų) differ from the target compound by more than 0.6 log units in predicted lipophilicity and lack the ethyl group required for certain C-3 derivatization pathways [2][3]. Positional isomers such as 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1006471-43-7) and 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile (CAS 1005558-05-3) share identical molecular formula and TPSA but exhibit a lower XLogP3-AA of 0.7 versus 0.8 for the target compound, indicating that the 3-ethyl/1-methyl substitution pattern confers a small but potentially meaningful increase in lipophilicity that may influence pharmacokinetic properties or reactivity in non-aqueous transformations [4][5]. Procurement of an incorrect regioisomer or under-substituted analog therefore introduces physicochemical divergence that can undermine SAR campaigns, alter synthetic yields, or invalidate biological assay comparisons.

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8) – Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Differentiates 3-Ethyl-1-methyl from Positional Isomers and Parent Scaffolds

The target compound 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile exhibits a computed XLogP3-AA of 0.8 [1]. By comparison, its direct positional isomers 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile and 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile both show an XLogP3-AA of 0.7 [2][3]. The mono-substituted 1-methyl-1H-pyrazole-4-carbonitrile has an XLogP3-AA of 0, and the unsubstituted parent 1H-pyrazole-4-carbonitrile has an XLogP3 of 0.2 [4][5]. The +0.1 log unit difference relative to the positional isomers and +0.8 log unit difference relative to the 1-methyl analog translate to a predicted approximately 1.3-fold and approximately 6.3-fold higher octanol-water partition coefficient, respectively.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor Count of Zero Differentiates the Target from the Parent 1H-Pyrazole-4-carbonitrile Scaffold

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile contains zero hydrogen bond donor (HBD) groups due to full N1-methyl and N2-ethyl substitution [1]. The parent 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) carries one HBD (the N–H proton) [2]. The 1-methyl-1H-pyrazole-4-carbonitrile analog also has zero HBD [3]. The absence of an HBD in the target compound eliminates hydrogen-bond-donor-mediated aqueous solubility enhancement but reduces polar surface area contribution from the donor, potentially favoring passive membrane permeability.

Hydrogen bonding Solubility Permeability

Rotatable Bond Count Provides Conformational Flexibility Absent in Mono-Substituted and Parent Scaffolds

The target compound bears one rotatable bond (the C3–ethyl group), compared to zero rotatable bonds for both 1-methyl-1H-pyrazole-4-carbonitrile and 1H-pyrazole-4-carbonitrile [1][2]. The positional isomers (1-ethyl-3-methyl and 1-ethyl-5-methyl) also have one rotatable bond [3]. This rotatable bond introduces conformational degrees of freedom at the 3-position that are not available in the mono-substituted or unsubstituted scaffolds, potentially enabling induced-fit binding interactions with protein targets.

Conformational flexibility Molecular recognition Entropy

Topological Polar Surface Area Reduction Versus Parent Scaffold Supports Improved Predicted Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 41.6 Ų [1]. The parent 1H-pyrazole-4-carbonitrile (CAS 31108-57-3) has a TPSA of 52.5 Ų [2], representing a 10.9 Ų (approximately 21%) reduction upon N1-methylation and N2-ethylation. The 1-methyl analog and positional isomers all share the same TPSA of 41.6 Ų [3][4][5]. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, and values below 140 Ų correlate with good oral absorption.

TPSA Membrane permeability CNS drug-likeness

Commercial Purity Specification of ≥95% Enables Direct Use in Parallel Synthesis Without Additional Purification

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile is commercially available with a minimum purity specification of 95% (HPLC or equivalent) from major catalog suppliers . By comparison, some positional isomers such as 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile are also available at 95% purity, but the 1-ethyl-3-methyl isomer availability is more limited and often requires custom synthesis . The target compound's status as a stocked catalog item from suppliers including Biosynth (product RLC96739) and Leyan (catalog 2085715) reduces lead time relative to custom-synthesized isomers .

Compound purity Procurement specification Library synthesis

Nitrile Group at the 4-Position Enables Direct Diversification into Carboxylic Acids, Amides, Tetrazoles, and Heterocycles

The 4-carbonitrile substituent in 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile serves as a versatile synthetic handle for hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, cycloaddition to tetrazoles, or nucleophilic addition to amidines and heterocycles [1]. While all pyrazole-4-carbonitriles share this nitrile functionality, the 3-ethyl/1-methyl substitution pattern uniquely combines the steric and electronic effects of an ethyl group at the 3-position with an N1-methyl group, distinguishing it from isomers where the ethyl group is at N1 (altering the electron density at the nitrile-bearing C4 position through altered mesomeric effects) [2]. The nitrile group in pyrazole-4-carbonitriles has been specifically exploited in the synthesis of antileishmanial tetrazole derivatives and herbicidal pyrazolylpyrimidines [3][4].

Synthetic versatility Nitrile reactivity Scaffold diversification

3-Ethyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1541967-39-8) – Prioritized Application Scenarios Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffold

With a TPSA of 41.6 Ų, XLogP3-AA of 0.8, zero HBD, and a molecular weight of 135.17 g/mol, 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile lies within established CNS drug-likeness parameter ranges (TPSA < 60–70 Ų, MW < 400, HBD ≤ 3) [1]. The C4-nitrile group provides a synthetic handle for elaboration into amide, tetrazole, or heterocyclic bioisosteres commonly found in CNS-active chemotypes [2]. Research groups pursuing kinase inhibitors, GPCR modulators, or enzyme inhibitors requiring a compact, moderately lipophilic heteroaromatic core should prioritize this scaffold over the parent 1H-pyrazole-4-carbonitrile (TPSA 52.5 Ų, HBD 1) or 1-methyl analog (XLogP3-AA 0, no C3 substituent) for permeability-sensitive targets [1][3][4].

Agrochemical Discovery: Herbicidal and Fungicidal Pyrazole Scaffold Derivatization

Pyrazole-4-carbonitriles have established precedent as intermediates for herbicidal pyrazolylpyrimidines and fungicidal pyrazole carboxamides [2]. The 3-ethyl-1-methyl substitution pattern of the target compound provides a defined alkyl substitution profile that can be carried through multi-step syntheses without the complications of N–H tautomerism or undesired N-alkyl migration that can occur with N-unsubstituted or N-ethyl isomers [5]. Agrochemical discovery teams building libraries of pyrazole-4-carbonitrile-derived amides, esters, or heterocycles should select this regioisomer to ensure consistent synthetic outcomes and structure-activity relationship integrity.

Parallel Library Synthesis: Diversification via C4-Nitrile Reactivity

The C4-nitrile group enables high-yielding, parallel-compatible transformations including hydrolysis to carboxylic acids, Huisgen cycloaddition to tetrazoles, and reduction to aminomethyl derivatives [2]. Commercial availability at ≥95% purity from multiple suppliers (Biosynth, Leyan) allows direct use in array synthesis without pre-purification, accelerating library production timelines . The fixed N1-methyl group ensures a single, defined tautomeric state in solution, eliminating the product mixture issues that can arise with N–H pyrazoles during parallel chemistry workflows [5].

Physicochemical Tool Compound for LogP/Permeability Correlation Studies

The target compound's XLogP3-AA of 0.8, zero HBD, and TPSA of 41.6 Ų make it a suitable calibration or reference compound in studies correlating computed logP with experimental permeability measurements (e.g., PAMPA, Caco-2) [1]. Its intermediate lipophilicity (between the 1-methyl analog at XLogP3-AA 0 and more lipophilic trifluoromethyl-substituted analogs) fills a useful gap in physicochemical property space for building QSPR models of pyrazole permeability [1][3].

Quote Request

Request a Quote for 3-ethyl-1-methyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.